molecular formula C17H15F3O B3021852 3-(2,3-Dimethylphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898793-39-0

3-(2,3-Dimethylphenyl)-3',4',5'-trifluoropropiophenone

Cat. No. B3021852
M. Wt: 292.29 g/mol
InChI Key: WFJGBCNWSBYRAQ-UHFFFAOYSA-N
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Description

Arylpiperazines, such as 1-(2,3-Dimethylphenyl)piperazine, are a notable category of chemical compounds due to their structural variety and potential pharmacological applications. They have been widely explored for their interactions with various neurotransmitter receptors, contributing to their clinical application in treating conditions such as depression, psychosis, and anxiety .


Synthesis Analysis

The synthesis of arylpiperazine derivatives often involves N-dealkylation processes. These methods result in the formation of 1-aryl-piperazines, crucial intermediates for further chemical modifications . The metabolites of these synthesis processes are known for their serotonin receptor-related effects among other neurotransmitter receptor affinities .


Molecular Structure Analysis

Piperazine-based molecules exhibit a versatile scaffold due to their six-membered nitrogen-containing heterocyclic ring. This structure serves as a core in numerous marketed drugs with diverse pharmacological activities, showcasing the structural significance of piperazine in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactivity and properties of arylpiperazine compounds are deeply influenced by their piperazine core. This core contributes to the molecules’ interaction with various biological targets, underpinning their utility in drug design and synthesis for therapeutic applications .


Physical And Chemical Properties Analysis

The physical properties of piperazine derivatives, including solubility and bioavailability, play a crucial role in their pharmacological efficacy. Structural modifications in the piperazine moiety can significantly influence these properties, affecting the drug’s absorption, distribution, metabolism, and excretion (ADME) characteristics.

Scientific Research Applications

Polymer Synthesis and Properties

  • Polymer Synthesis : A study described the synthesis of poly(arylene ether sulfone) anion exchange membranes incorporating pendant 3,5-dimethylphenyl groups. These membranes showed high hydroxide conductivity and alkaline stability, attributed to the dense distribution of benzyl-quaternary ammonium groups, indicating their potential in fuel cell applications (Shi et al., 2017).
  • Fluorinated Polymers : Another research focused on the synthesis of poly(aryl ether ketone/sulfone)s with ortho-methyl and pendant trifluoromethyl-substituted phenyl groups. These polymers exhibited good solubility, high thermal stability, and low dielectric constants, making them suitable for optoelectronic applications (Shang et al., 2012).

Photophysics and Photochemistry

  • Photoremovable Protecting Groups : A study explored the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids. The efficient photoenolization process facilitated the release of free carboxylic acids upon irradiation, demonstrating the potential of these groups in organic synthesis and biochemical applications (Zabadal et al., 2001).

Safety And Hazards

This class of compounds is generally considered hazardous. They can be highly toxic by inhalation, ingestion, or skin absorption. They are corrosive and extremely destructive to tissue of the mucous membranes, upper respiratory tract, eyes, and skin .

properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-10-4-3-5-12(11(10)2)6-7-16(21)13-8-14(18)17(20)15(19)9-13/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJGBCNWSBYRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644657
Record name 3-(2,3-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one

CAS RN

898793-39-0
Record name 3-(2,3-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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